N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKESCKSRAKZEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methylpropanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Physicochemical Properties
Enzyme Inhibition Profiles
- Thiamidol (CAS 1428450-95-6): Demonstrates potent tyrosinase inhibition via chelation of copper ions in the enzyme active site, attributed to its dihydroxyphenyl moiety .
- Compound 6a: Exhibits dual COX-1/COX-2 inhibition, while its analog 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity. This highlights the critical role of substituents in isoform specificity .
- Target Compound : The 2-methoxyphenyl group may favor interactions with hydrophobic enzyme pockets, while the 2-methylpropanamide group could reduce metabolic degradation compared to smaller acyl groups (e.g., acetamide).
Solubility and Stability
- Hydroxy vs. Methoxy Substitution : Thiamidol’s dihydroxyphenyl group improves aqueous solubility (logP ~1.2) but may reduce membrane permeability compared to the methoxy analog (logP ~2.5 estimated) .
- Chloro Substituent : The chloro-propanamide analog () likely has higher crystallinity due to halogen-driven intermolecular interactions, as per Etter’s hydrogen-bonding rules .
Structural and Crystallographic Insights
- In contrast, Thiamidol’s hydroxyl groups form stronger H-bond networks, as validated by graph-set analysis ().
Biological Activity
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C13H16N2OS
- Molecular Weight : 252.35 g/mol
The presence of the thiazole ring and the methoxyphenyl group contributes to its unique chemical properties, which may influence its biological activity.
Research indicates that this compound exhibits various mechanisms of action, including:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Studies
A summary of significant findings from various studies is presented in the table below:
Case Studies
- Antimicrobial Activity : In a study published in 2023, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development .
- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the sub-G1 phase, suggesting apoptosis induction .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines (IL-6 and TNF-alpha), highlighting its potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
